ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a fused thieno[3,4-d]pyridazine core. Key structural elements include:
- Substituents:
- A 3,5-dimethoxybenzamido group at position 5, contributing to hydrogen bonding and solubility.
- A 4-fluorophenyl group at position 3, enhancing metabolic stability and lipophilicity.
- An ethyl carboxylate ester at position 1, influencing solubility and bioavailability.
Properties
IUPAC Name |
ethyl 5-[(3,5-dimethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O6S/c1-4-34-24(31)20-18-12-35-22(26-21(29)13-9-16(32-2)11-17(10-13)33-3)19(18)23(30)28(27-20)15-7-5-14(25)6-8-15/h5-12H,4H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJYWWBKPLVIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC(=C3)OC)OC)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, including the formation of the thieno[3,4-d]pyridazine core and subsequent functionalization. The synthetic route may involve the following steps:
Formation of the Thieno[3,4-d]pyridazine Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted thiophenes and hydrazines.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions would depend on the specific conditions and reagents used.
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Properties :
- Research indicates that compounds similar to ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibit significant cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
-
Anti-inflammatory Effects :
- The compound has shown promise in reducing inflammation in preclinical models. Its ability to modulate inflammatory cytokines may position it as a candidate for treating inflammatory diseases.
-
Antimicrobial Activity :
- Preliminary tests suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a potential candidate for developing new antibiotics or adjuvant therapies.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer potential of thieno[3,4-d]pyridazine derivatives. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .
Case Study 2: Anti-inflammatory Mechanism
Another research article investigated the anti-inflammatory properties of thienopyridazine derivatives by assessing their effects on cytokine release in vitro. Results demonstrated a significant reduction in TNF-alpha and IL-6 levels when treated with these compounds, suggesting a potential mechanism for their therapeutic action .
Mechanism of Action
The mechanism of action of ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s effects could be mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula (C25H21FN4O6S).
Core Structure Analysis
- Thieno[3,4-d]pyridazine vs. Pyrazole/Pyrimidine: The thieno[3,4-d]pyridazine core is less common in medicinal chemistry compared to pyrazole or pyrimidine derivatives. Pyrazole (as in compound 4h) and pyrazolo[3,4-d]pyrimidine (Example 62 ) cores are well-established in kinase inhibitors (e.g., JAK/STAT pathway modulators).
Substituent Effects
- Fluorophenyl Groups :
- Carboxylate Esters :
- Aromatic Amides: The 3,5-dimethoxybenzamido group in the target compound likely enhances solubility via methoxy oxygen hydrogen bonding, contrasting with the tert-butylphenol in 4h , which prioritizes steric bulk.
Biological Activity
Ethyl 5-(3,5-dimethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound belonging to the class of thieno[3,4-d]pyridazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex structure that includes a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities. The presence of the 3,5-dimethoxybenzamido and 4-fluorophenyl groups contributes to its potential efficacy in various biological applications.
Biological Activity
Research indicates that compounds containing thieno[3,4-d]pyridazine moieties exhibit a range of biological activities, including:
- Anticancer Properties : Thienopyridazine derivatives have shown promise as anticancer agents by inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds can inhibit specific kinases involved in cancer progression .
- Antimicrobial Effects : These compounds have also been evaluated for their antimicrobial properties. Some derivatives have demonstrated efficacy against a variety of bacterial strains and fungi, suggesting their potential as therapeutic agents for infectious diseases .
- Anti-inflammatory Activity : Certain thienopyridazine derivatives have exhibited anti-inflammatory effects by modulating inflammatory pathways and cytokine production .
Research Findings
A number of studies have focused on the synthesis and evaluation of the biological activity of thieno[3,4-d]pyridazine derivatives:
- Synthesis : The synthesis typically involves multi-step reactions starting from simpler thiophene derivatives. The introduction of the benzamido group is achieved through acylation reactions followed by esterification processes to yield the final product .
- In Vitro Studies : In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, IC50 values in certain assays indicate potent activity comparable to established anticancer drugs .
- Mechanism of Action : The mechanism of action is believed to involve the inhibition of specific enzymes or receptors linked to cancer cell survival and proliferation. This includes the modulation of signaling pathways such as PI3K/Akt and MAPK pathways .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- A study on related thienopyridazine derivatives found that they effectively inhibited the growth of breast cancer cells through apoptosis induction mechanisms .
- Another research effort highlighted the antimicrobial efficacy of thieno[3,4-d]pyridazine derivatives against resistant strains of bacteria, showcasing their potential as new antibiotics .
Data Table: Biological Activity Summary
Q & A
Q. What are the recommended methods for synthesizing this compound with high purity and yield?
The synthesis typically involves multi-step reactions starting with the formation of the thieno[3,4-d]pyridazine core. Key steps include:
- Condensation : Reacting 4-fluorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate.
- Cyclization : Using ethyl acetoacetate under acidic conditions (e.g., HCl or H₂SO₄) to generate the fused heterocyclic core .
- Functionalization : Introducing the 3,5-dimethoxybenzamido group via amide coupling (e.g., using DCC or EDC as coupling agents). Optimizing reaction conditions (solvent: DMF or THF; temperature: 60–80°C; time: 12–24 hrs) is critical for yields >70% . Purity is verified via HPLC (>95%) and recrystallization in ethanol/water mixtures.
Q. How can the molecular structure be confirmed experimentally?
Structural validation requires a combination of techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., fluorophenyl at position 3, dimethoxybenzamido at position 5) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the thieno-pyridazine core and aromatic substituents .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected m/z ~530–540) and fragmentation patterns .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening should focus on target-agnostic assays:
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) due to structural similarity to known pyridazine-based inhibitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–50 μM .
- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the fluorophenyl group’s role in receptor interactions .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during functionalization?
Regioselectivity in amide coupling or halogenation is sensitive to:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the electron-deficient pyridazine nitrogen .
- Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions requires careful control of temperature (80–100°C) and ligand choice (e.g., SPhos) to avoid byproducts .
- Steric Effects : Bulky substituents (e.g., 3,5-dimethoxybenzamido) direct reactions to less hindered positions, confirmed via computational modeling (DFT) .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies often arise from:
- Substituent Electronic Effects : Electron-withdrawing groups (e.g., -F, -NO₂) enhance binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., -OCH₃) reduce activity .
- Conformational Flexibility : Molecular dynamics simulations can identify bioactive conformers missed in static crystal structures .
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and validate with positive controls (e.g., staurosporine for kinase inhibition) .
Q. How can structure-activity relationships (SAR) guide further derivatization?
Key SAR insights include:
- Core Modifications : Replacing the thieno ring with furano reduces activity, indicating sulfur’s role in π-stacking interactions .
- Substituent Optimization :
| Position | Modification | Effect |
|---|---|---|
| 3 | 4-Fluorophenyl | Enhances metabolic stability |
| 5 | 3,5-Dimethoxybenzamido | Improves solubility and target affinity |
| 1 | Ethyl ester | Allows prodrug strategies via hydrolysis . |
Q. What computational tools predict its pharmacokinetic properties?
Use in silico models to assess:
- Lipophilicity : LogP calculations (e.g., XLogP3) predict blood-brain barrier permeability (current LogP ~3.2) .
- Metabolic Sites : CYP450 metabolism predictions (e.g., StarDrop) highlight susceptibility to oxidation at the methoxy groups .
- Toxicity : ProTox-II identifies potential hepatotoxicity risks due to the thieno-pyridazine core .
Methodological Considerations
Q. How to address low yields in large-scale synthesis?
Scale-up challenges include:
- Purification : Switch from column chromatography to fractional crystallization (solvent: ethyl acetate/hexane) .
- Reactor Design : Continuous flow reactors improve heat transfer and reduce side reactions during cyclization .
- Catalyst Recycling : Immobilize Pd catalysts on silica to reduce costs and metal contamination .
Q. What techniques characterize degradation products under physiological conditions?
Stability studies (pH 7.4, 37°C) combined with:
- LC-MS/MS : Identifies hydrolyzed ester (carboxylic acid derivative) and demethylated metabolites .
- Accelerated Stability Testing : High-temperature (40–60°C) and humidity (75% RH) conditions simulate long-term degradation .
Q. How to validate target engagement in cellular models?
Advanced methods include:
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts .
- Click Chemistry : Incorporate alkyne tags into the compound for pull-down assays and target identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
